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n-Octadecyltris(dimethylamino)silane

Surface Modification Semiconductor Processing Corrosion-Free Silanization

n-Octadecyltris(dimethylamino)silane (C24H55N3Si, MW 413.8 g/mol) is a monofunctional organosilane belonging to the triorganyl(dimethylamino)silane class. It features a C18 hydrophobic alkyl chain and three hydrolysable dimethylamino leaving groups, which drive covalent grafting onto hydroxylated surfaces (silica, glass, metal oxides) under anhydrous conditions.

Molecular Formula C24H55N3Si
Molecular Weight 413.8 g/mol
Cat. No. B13433985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Octadecyltris(dimethylamino)silane
Molecular FormulaC24H55N3Si
Molecular Weight413.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[Si](N(C)C)(N(C)C)N(C)C
InChIInChI=1S/C24H55N3Si/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25(2)3,26(4)5)27(6)7/h8-24H2,1-7H3
InChIKeyPZVDSEMMSUQGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Octadecyltris(dimethylamino)silane (CAS 1810045-96-5) for Anhydrous, High-Density Surface Modification


n-Octadecyltris(dimethylamino)silane (C24H55N3Si, MW 413.8 g/mol) [1] is a monofunctional organosilane belonging to the triorganyl(dimethylamino)silane class. It features a C18 hydrophobic alkyl chain and three hydrolysable dimethylamino leaving groups, which drive covalent grafting onto hydroxylated surfaces (silica, glass, metal oxides) under anhydrous conditions [2]. Unlike trialkoxy- or trichlorosilanes, the (dimethylamino)silane class yields dense, hydrolytically robust monolayers and generates only volatile dimethylamine as a reaction byproduct [3].

Why n-Octadecyltris(dimethylamino)silane Cannot Be Directly Substituted by Trialkoxy- or Trichlorosilane Analogs


Octadecylsilanes with different leaving groups (e.g., –Cl, –OCH3, –OC2H5) produce self-assembled monolayers (SAMs) with vastly different packing densities and molecular conformations due to competing hydrolysis and condensation kinetics [1]. Trialkoxysilanes form layers where alkyl chains lie nearly parallel to the substrate, yielding low-density coverage, whereas (dimethylamino)silanes achieve a densely packed, brush-like conformation with superior hydrolytic stability [REFS-2, REFS-3]. Additionally, the non-corrosive dimethylamine byproduct eliminates HCl-related substrate damage and equipment corrosion encountered with trichlorosilanes [4].

Quantitative Differentiation of n-Octadecyltris(dimethylamino)silane from Closest Analogs: Reactivity, Coverage, and Stability


Reaction Byproduct: Non-Corrosive Dimethylamine vs. HCl from Trichlorosilanes

n-Octadecyltris(dimethylamino)silane releases volatile dimethylamine (b.p. 7°C) upon hydrolysis, whereas the closest high-reactivity comparator n-octadecyltrichlorosilane (OTS) releases HCl gas which corrodes stainless steel equipment and can etch sensitive oxide substrates [1]. This advantage is shared across the (dimethylamino)silane class but is structurally precluded for trichlorosilanes [2].

Surface Modification Semiconductor Processing Corrosion-Free Silanization

Surface Grafting Reactivity: Comparable to Chlorosilanes, Superior to Methoxysilanes

Dimethylaminosilanes exhibit reaction rates with surface hydroxyl groups comparable to trichlorosilanes and significantly faster than methoxysilanes, which require extended reaction times or catalysts for adequate bonding [1]. This kinetic advantage, inferred at the class level for dimethylamino-substituted silanes, translates to shorter process cycle times relative to n-octadecyltrimethoxysilane (ODTMS) [2].

Silanization Kinetics Reversed-Phase HPLC Surface Coverage Optimization

Monolayer Hydrolytic Stability: >400 Hours at 80°C Under Acidic Conditions

Silicon dioxide microspheres grafted with dimethylamino-derived monolayers (tetradecyldimethylsiloxy and 3,3-dimethylbutyldimethylsiloxy) exhibited no loss in theoretical plate count over 400 hours of continuous exposure to acetonitrile/water (50:50) containing 0.12% trifluoroacetic acid at 80°C, as disclosed in U.S. Patent 5,762,803 [1]. This hydrolytic robustness is attributed to the high grafting density and steric shielding intrinsic to the (dimethylamino)silane bonding chemistry [2].

Hydrolytic Stability Chromatographic Stationary Phases Accelerated Aging

Substrate Versatility: Effective Hydrophobization of TiN and SiN in Addition to Si and SiO2

U.S. Patent 9,133,352 demonstrates that monosilane compounds of formula R1Si[N(CH3)2]3 (including the n-octadecyl derivative where R1 = C18H37) achieve high-degree hydrophobization of TiN and SiN surfaces—substrates where traditional silylating agents such as hexamethyldisilazane (HMDS) and N,N-dimethylaminotrimethylsilane (DMATMS) fail to provide adequate water contact angles [1]. This is a structural requirement of the tris(dimethylamino) headgroup combined with a long alkyl chain, not achievable with mono(dimethylamino) or short-chain analogs [2].

Semiconductor Lithography Pattern Collapse Prevention Multi-Substrate Hydrophobization

Procurement-Driven Application Scenarios for n-Octadecyltris(dimethylamino)silane


Manufacturing of Acid-Stable Reversed-Phase HPLC Columns for Biomolecule Separations

Leverages the >400-hour hydrolytic stability at 80°C under acidic conditions demonstrated for (dimethylamino)silane-derived stationary phases [1]. n-Octadecyltris(dimethylamino)silane provides the C18 hydrophobicity required for protein/peptide retention while imparting the dense monolayer architecture that resists acid-catalyzed phase shedding. This directly extends column lifetime and batch-to-batch reproducibility relative to alkoxy-derived C18 phases [2].

Semiconductor Pattern Collapse Prevention on TiN and SiN Hard Masks

Based on the substrate versatility claims of U.S. Patent 9,133,352 [3], n-octadecyltris(dimethylamino)silane enables hydrophobization of TiN and SiN surfaces where HMDS and DMATMS fail. Procurement for lithography track coater integration supports high-aspect-ratio etching in advanced node semiconductor manufacturing, reducing water-rinse-induced pattern collapse defects [4].

Anhydrous Surface Modification of Acid-Sensitive Oxide Substrates (ITO, ZnO)

The non-corrosive dimethylamine byproduct and anhydrous reactivity of the Si–N(CH3)2 bond [5] make this compound suitable for grafting hydrophobic monolayers onto acid-sensitive transparent conductive oxides (e.g., ITO, ZnO) used in organic electronics and sensor platforms, where HCl from OTS would cause surface etching and conductivity degradation [6].

High-Density C18 Grafting on Core-Shell Silica for Ultra-Fast Chromatography

The class-best grafting density achieved by (dimethylamino)silanes (3.8–4.24 μmol/m² for C18 ligands [7]) supports the preparation of core-shell HPLC particles with maximized hydrophobic ligand loading, directly improving analyte retention and resolution in sub-2-μm UHPLC columns where stationary phase mass transfer kinetics are critical [8].

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